

# Comparative Analysis of Synergistic Interactions with SION-109 in Cystic Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive comparison of the synergistic effects observed when combining SION-109 with other investigational drugs for the treatment of cystic fibrosis (CF). The data presented herein is based on preclinical models designed to evaluate the potential of SION-109 to restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly in individuals with the common F508del mutation.

SION-109 is an experimental small molecule developed by Sionna Therapeutics.[1][2] It is designed to target the interface between the intracellular loop 4 (ICL4) and the first nucleotide-binding domain (NBD1) of the CFTR protein.[1][2] The most prevalent mutation in CF, F508del, destabilizes the NBD1 region, leading to a dysfunctional protein that is degraded prematurely. [2][3] SION-109's mechanism is intended to complement other modulators that directly target and stabilize the NBD1 domain.[1][2][3]

## **Quantitative Analysis of Synergistic Efficacy**

Preclinical studies have evaluated SION-109 in dual combination with NBD1-stabilizing agents, such as SION-719 and SION-451. These investigations aim to determine if the combined action of these molecules can achieve a greater restoration of CFTR protein function than either agent alone.

Table 1: In Vitro CFTR Function Restoration in Human Bronchial Epithelial (CFHBE) Cells



| Treatment<br>Combination              | Target Mechanism                            | Endpoint                        | Result                                |
|---------------------------------------|---------------------------------------------|---------------------------------|---------------------------------------|
| SION-719 + SION-<br>109               | NBD1 Stabilizer +<br>ICL4/NBD1<br>Interface | CFTR Function (in CFHBE assays) | Correction to wild-<br>type levels[4] |
| SION-451 + SION-<br>109               | NBD1 Stabilizer +<br>ICL4/NBD1 Interface    | CFTR Function (in CFHBE assays) | Correction to wild-type levels[4]     |
| SION-719 + SION-<br>2222 (galicaftor) | NBD1 Stabilizer +<br>TMD1 Corrector         | CFTR Function (in CFHBE assays) | Correction to wild-type levels[4]     |

| SION-451 + SION-2222 (galicaftor) | NBD1 Stabilizer + TMD1 Corrector | CFTR Function (in CFHBE assays) | Correction to wild-type levels[4] |

Table 2: In Vitro CFTR Maturation Correction in CF-patient Derived Cells

| Treatment<br>Combination              | Target Mechanism                            | Endpoint        | Result                                |
|---------------------------------------|---------------------------------------------|-----------------|---------------------------------------|
| SION-719 + SION-<br>109               | NBD1 Stabilizer +<br>ICL4/NBD1<br>Interface | CFTR Maturation | Correction to wild-<br>type levels[4] |
| SION-451 + SION-<br>109               | NBD1 Stabilizer +<br>ICL4/NBD1 Interface    | CFTR Maturation | Correction to wild-type levels[4]     |
| SION-719 + SION-<br>2222 (galicaftor) | NBD1 Stabilizer +<br>TMD1 Corrector         | CFTR Maturation | Correction to wild-type levels[4]     |

| SION-451 + SION-2222 (galicaftor) | NBD1 Stabilizer + TMD1 Corrector | CFTR Maturation | Correction to wild-type levels[4] |

## Visualizing the Synergistic Mechanism and Workflow



The following diagrams illustrate the proposed mechanism of action for the SION-109 combination therapy and the general workflow for its preclinical validation.



Click to download full resolution via product page

Caption: Synergistic targeting of CFTR protein domains by SION-109 and other modulators.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Sionna Begins Phase 1 Trial for Cystic Fibrosis Drug SION-109 [synapse.patsnap.com]



- 2. Sionna Therapeutics Initiates Phase 1 Clinical Trials for SION-109 Targeting Cystic Fibrosis [pharmaceutical-tech.com]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. Sionna Therapeutics Announces Presentation of Preclinical Data that Demonstrate
  Proprietary Dual Combination Therapies Enable Full CFTR Correction in CFHBE Model BioSpace [biospace.com]
- To cite this document: BenchChem. [Comparative Analysis of Synergistic Interactions with SION-109 in Cystic Fibrosis Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2909905#validating-the-synergistic-interaction-between-sion-109-and-other-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com